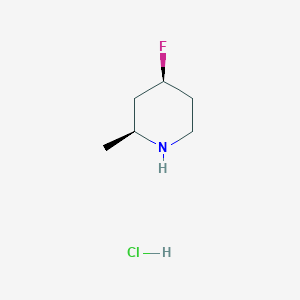
1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester is a synthetic organic compound belonging to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of two carboxylic acid groups and a tert-butyl ester group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Esterification: The final step involves esterification, where the carboxylic acid groups are converted to esters using alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole-1,6-dicarboxylic acid: Lacks the ester groups, making it less reactive in certain chemical reactions.
1H-Indazole-1-carboxylic acid: Contains only one carboxylic acid group, offering different reactivity and applications.
1H-Indazole-3-carboxylic acid: The carboxylic acid group is positioned differently, affecting its chemical behavior.
Uniqueness
1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester is unique due to its specific substitution pattern, which provides distinct reactivity and potential applications compared to other indazole derivatives. Its combination of carboxylic acid and ester groups allows for versatile chemical modifications and a wide range of uses in research and industry.
Propiedades
Número CAS |
1337881-46-5 |
|---|---|
Fórmula molecular |
C14H16N2O4 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
6-O-tert-butyl 1-O-methyl indazole-1,6-dicarboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-12(17)9-5-6-10-8-15-16(11(10)7-9)13(18)19-4/h5-8H,1-4H3 |
Clave InChI |
IBUULZQOBXODIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C=NN2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol](/img/structure/B12098690.png)





![2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid](/img/structure/B12098727.png)
![Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-](/img/structure/B12098733.png)

![4-[(2-Amino-3-hydroxypropanoyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid](/img/structure/B12098752.png)
